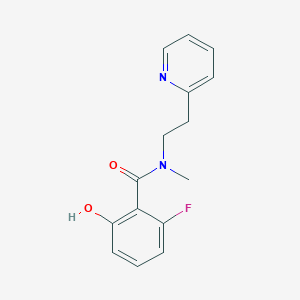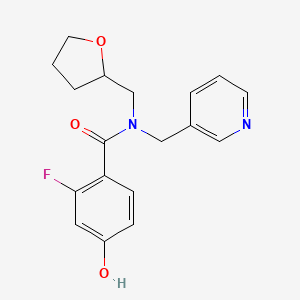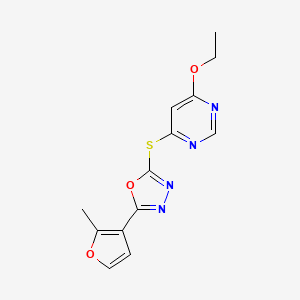
1-(2-Cyanoethyl)-3-(4,6-dimethylpyridin-2-yl)-1-(pyridin-2-ylmethyl)urea
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(2-Cyanoethyl)-3-(4,6-dimethylpyridin-2-yl)-1-(pyridin-2-ylmethyl)urea, also known as CDPU, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. CDPU belongs to the class of urea derivatives and has been found to exhibit promising biological activities.
Wirkmechanismus
The mechanism of action of 1-(2-Cyanoethyl)-3-(4,6-dimethylpyridin-2-yl)-1-(pyridin-2-ylmethyl)urea is not fully understood. However, it has been proposed that 1-(2-Cyanoethyl)-3-(4,6-dimethylpyridin-2-yl)-1-(pyridin-2-ylmethyl)urea exerts its biological activities through the inhibition of various enzymes and proteins involved in cellular processes. 1-(2-Cyanoethyl)-3-(4,6-dimethylpyridin-2-yl)-1-(pyridin-2-ylmethyl)urea has been found to inhibit the activity of topoisomerase II, which is involved in DNA replication and repair. Moreover, 1-(2-Cyanoethyl)-3-(4,6-dimethylpyridin-2-yl)-1-(pyridin-2-ylmethyl)urea has been shown to inhibit the activity of chitin synthase, which is involved in fungal cell wall synthesis. 1-(2-Cyanoethyl)-3-(4,6-dimethylpyridin-2-yl)-1-(pyridin-2-ylmethyl)urea has also been found to inhibit the activity of bacterial DNA gyrase, which is involved in DNA replication and transcription.
Biochemical and Physiological Effects:
1-(2-Cyanoethyl)-3-(4,6-dimethylpyridin-2-yl)-1-(pyridin-2-ylmethyl)urea has been found to exhibit various biochemical and physiological effects. 1-(2-Cyanoethyl)-3-(4,6-dimethylpyridin-2-yl)-1-(pyridin-2-ylmethyl)urea has been reported to induce apoptosis in cancer cells, which is a programmed cell death process. Moreover, 1-(2-Cyanoethyl)-3-(4,6-dimethylpyridin-2-yl)-1-(pyridin-2-ylmethyl)urea has been shown to inhibit the formation of biofilms, which are communities of microorganisms that can cause infections. 1-(2-Cyanoethyl)-3-(4,6-dimethylpyridin-2-yl)-1-(pyridin-2-ylmethyl)urea has also been found to inhibit the growth of cancer cells by inducing cell cycle arrest and disrupting the microtubule network.
Vorteile Und Einschränkungen Für Laborexperimente
1-(2-Cyanoethyl)-3-(4,6-dimethylpyridin-2-yl)-1-(pyridin-2-ylmethyl)urea has several advantages for lab experiments. It is a stable compound that can be easily synthesized and purified. Moreover, 1-(2-Cyanoethyl)-3-(4,6-dimethylpyridin-2-yl)-1-(pyridin-2-ylmethyl)urea has been found to exhibit potent biological activities at low concentrations, which makes it a promising candidate for further research. However, 1-(2-Cyanoethyl)-3-(4,6-dimethylpyridin-2-yl)-1-(pyridin-2-ylmethyl)urea also has some limitations for lab experiments. 1-(2-Cyanoethyl)-3-(4,6-dimethylpyridin-2-yl)-1-(pyridin-2-ylmethyl)urea is a relatively new compound, and its toxicity and pharmacokinetics are not fully understood. Moreover, 1-(2-Cyanoethyl)-3-(4,6-dimethylpyridin-2-yl)-1-(pyridin-2-ylmethyl)urea has been found to exhibit some cytotoxicity towards normal cells, which raises concerns about its potential side effects.
Zukünftige Richtungen
1-(2-Cyanoethyl)-3-(4,6-dimethylpyridin-2-yl)-1-(pyridin-2-ylmethyl)urea has several future directions for research. It can be further studied for its potential therapeutic applications in cancer, fungal, and bacterial infections. Moreover, 1-(2-Cyanoethyl)-3-(4,6-dimethylpyridin-2-yl)-1-(pyridin-2-ylmethyl)urea can be modified to improve its potency and selectivity towards specific targets. 1-(2-Cyanoethyl)-3-(4,6-dimethylpyridin-2-yl)-1-(pyridin-2-ylmethyl)urea can also be used as a lead compound for the development of new drugs with improved pharmacokinetics and reduced toxicity. Furthermore, 1-(2-Cyanoethyl)-3-(4,6-dimethylpyridin-2-yl)-1-(pyridin-2-ylmethyl)urea can be studied for its potential applications in other fields, such as agriculture and environmental science.
Conclusion:
In conclusion, 1-(2-Cyanoethyl)-3-(4,6-dimethylpyridin-2-yl)-1-(pyridin-2-ylmethyl)urea is a promising compound that has gained significant attention in scientific research due to its potential therapeutic applications. 1-(2-Cyanoethyl)-3-(4,6-dimethylpyridin-2-yl)-1-(pyridin-2-ylmethyl)urea exhibits potent biological activities, including anticancer, antifungal, and antibacterial activities. 1-(2-Cyanoethyl)-3-(4,6-dimethylpyridin-2-yl)-1-(pyridin-2-ylmethyl)urea can be easily synthesized and purified, making it a promising candidate for further research. However, 1-(2-Cyanoethyl)-3-(4,6-dimethylpyridin-2-yl)-1-(pyridin-2-ylmethyl)urea also has some limitations for lab experiments, and its toxicity and pharmacokinetics are not fully understood. 1-(2-Cyanoethyl)-3-(4,6-dimethylpyridin-2-yl)-1-(pyridin-2-ylmethyl)urea has several future directions for research, including the development of new drugs and applications in other fields.
Synthesemethoden
The synthesis of 1-(2-Cyanoethyl)-3-(4,6-dimethylpyridin-2-yl)-1-(pyridin-2-ylmethyl)urea involves the reaction of 2-cyanoethyl isocyanate with 4,6-dimethyl-2-aminopyridine and 2-(pyridin-2-ylmethyl)aminoethanol in the presence of a solvent and a base. The reaction proceeds through the formation of an intermediate, which is then treated with urea to yield the final product, 1-(2-Cyanoethyl)-3-(4,6-dimethylpyridin-2-yl)-1-(pyridin-2-ylmethyl)urea. The yield of the synthesis process is reported to be high, and the purity of the product can be achieved through recrystallization.
Wissenschaftliche Forschungsanwendungen
1-(2-Cyanoethyl)-3-(4,6-dimethylpyridin-2-yl)-1-(pyridin-2-ylmethyl)urea has been extensively studied for its potential therapeutic applications. It has been found to exhibit anticancer, antifungal, and antibacterial activities. 1-(2-Cyanoethyl)-3-(4,6-dimethylpyridin-2-yl)-1-(pyridin-2-ylmethyl)urea has been shown to inhibit the growth of various cancer cell lines, including breast cancer, lung cancer, and colon cancer. Moreover, 1-(2-Cyanoethyl)-3-(4,6-dimethylpyridin-2-yl)-1-(pyridin-2-ylmethyl)urea has been found to be effective against fungal infections caused by Candida albicans and Aspergillus fumigatus. 1-(2-Cyanoethyl)-3-(4,6-dimethylpyridin-2-yl)-1-(pyridin-2-ylmethyl)urea has also been reported to exhibit antibacterial activity against Gram-positive and Gram-negative bacteria.
Eigenschaften
IUPAC Name |
1-(2-cyanoethyl)-3-(4,6-dimethylpyridin-2-yl)-1-(pyridin-2-ylmethyl)urea |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19N5O/c1-13-10-14(2)20-16(11-13)21-17(23)22(9-5-7-18)12-15-6-3-4-8-19-15/h3-4,6,8,10-11H,5,9,12H2,1-2H3,(H,20,21,23) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QYKFJBYVSYGALD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC(=C1)NC(=O)N(CCC#N)CC2=CC=CC=N2)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19N5O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
309.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(2-Cyanoethyl)-3-(4,6-dimethylpyridin-2-yl)-1-(pyridin-2-ylmethyl)urea | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1-[3-(Difluoromethoxy)pyridin-2-yl]-3-(furan-2-ylmethyl)urea](/img/structure/B7633047.png)

![1-(1,5-dimethylpyrazol-3-yl)-3-[(2R)-1-hydroxy-3-phenylpropan-2-yl]urea](/img/structure/B7633061.png)
![3-Ethyl-9-[(4-pyrazin-2-yloxyphenyl)methyl]-3,9-diazabicyclo[4.2.1]nonane](/img/structure/B7633064.png)

![1-ethyl-N-[(1,3,5-trimethylpyrazol-4-yl)methyl]benzimidazol-2-amine](/img/structure/B7633090.png)

![2-Methyl-6-[1-[(1-propan-2-ylpyrazol-4-yl)methyl]piperidin-4-yl]oxypyridine](/img/structure/B7633106.png)
![3-(3,4-dimethoxyphenyl)-5-[1-(3,5-dimethyl-1H-pyrazol-4-yl)ethyl]-1,2,4-oxadiazole](/img/structure/B7633111.png)

![2-fluoro-6-hydroxy-N-[1-(1-phenyltetrazol-5-yl)ethyl]benzamide](/img/structure/B7633127.png)
![3-(5-bromofuran-2-yl)-5-[1-(3,5-dimethyl-1H-pyrazol-4-yl)ethyl]-1,2,4-oxadiazole](/img/structure/B7633134.png)
![5-[[4-(1-Pyridin-2-ylethyl)piperazin-1-yl]methyl]pyrimidine](/img/structure/B7633141.png)
